Methyl 4-(2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Description

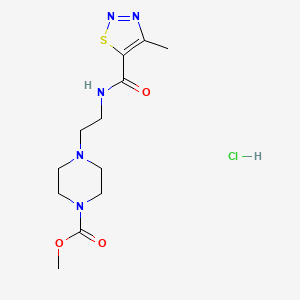

Methyl 4-(2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a 1,2,3-thiadiazole moiety linked via an ethyl carboxamide bridge. The piperazine ring is substituted with a methyl carboxylate group, and the hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name |

methyl 4-[2-[(4-methylthiadiazole-5-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3S.ClH/c1-9-10(21-15-14-9)11(18)13-3-4-16-5-7-17(8-6-16)12(19)20-2;/h3-8H2,1-2H3,(H,13,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBDJEISYZPNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2CCN(CC2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound that incorporates the 1,2,3-thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on their antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.

Structure and Properties

The compound is characterized by the presence of a piperazine ring and a thiadiazole derivative. The basic structure can be represented as follows:

Where , , , , and represent the respective atoms in the molecular formula.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, a study evaluated several 1,3,4-thiadiazole derivatives for their activity against various bacteria. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds containing the thiadiazole ring exhibited Minimum Inhibitory Concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 1 | Staphylococcus spp. | 1.95 | 4 |

| 2 | Enterococcus faecalis | 15.62 | 250 |

| 3 | Escherichia coli | 125 | >1000 |

| 4 | Pseudomonas aeruginosa | N/A | N/A |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of thiadiazole derivatives. A study indicated that these compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism involves modulation of signaling pathways associated with inflammation.

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research. Various studies have reported that these compounds induce apoptosis in cancer cells through different pathways. For example, one study found that certain derivatives led to significant reductions in cell viability in breast cancer cell lines .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 10 |

| B | HeLa (Cervical Cancer) | 15 |

| C | A549 (Lung Cancer) | 20 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrase and various kinases.

- DNA Interaction : Studies have shown that these compounds can intercalate with DNA, affecting replication and transcription processes .

- Receptor Modulation : Some derivatives modulate receptor activity involved in inflammatory responses and cancer progression.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives against multi-drug resistant strains of bacteria. The findings suggested that modifications on the thiadiazole ring significantly enhanced antibacterial activity.

- Cancer Cell Apoptosis : In vitro studies demonstrated that specific thiadiazole compounds induced apoptosis in cancer cells via caspase activation pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated significant growth-inhibitory effects against various cancer cell lines. The presence of the thiadiazole ring is crucial for enhancing the cytotoxic activity of these compounds. For example, one study reported that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with IC50 values indicating potent activity against MCF-7 cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |

| 4-Methyl-Thiadiazole Derivative | HT29 | 2.01 | |

| Novel Thiazole Analog | A375 | 18.4 (ED50) |

Antimicrobial Properties

The antimicrobial activity of methyl 4-(2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride has also been evaluated. Compounds derived from thiadiazoles have shown effectiveness against a range of bacterial strains. For instance, a study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus species, indicating strong antibacterial properties .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Microorganism Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | Staphylococcus spp. | 1.95 | |

| Thiadiazole Derivative B | Enterococcus faecalis | 15.62 | |

| Thiadiazole Hybrid C | Escherichia coli | 125 |

Neuropharmacological Effects

In addition to anticancer and antimicrobial activities, the neuropharmacological properties of thiadiazole derivatives are being explored. Some studies suggest that these compounds may exhibit anticonvulsant properties. For example, certain thiazole-based compounds have shown promising results in reducing seizure activity in animal models . The structure-activity relationship (SAR) analyses indicate that modifications in the thiadiazole ring can significantly influence the anticonvulsant efficacy.

Table 3: Neuropharmacological Effects of Thiadiazole Derivatives

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide linkage is formed via chloroacetyl chloride coupling :

-

Step 1 : Reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to generate the acid chloride.

-

Step 2 : Amidation with ethylenediamine derivatives under basic conditions (e.g., triethylamine) to yield the secondary amide .

Example :

Piperazine Functionalization

The piperazine moiety undergoes N-alkylation and carbamate formation :

-

Methylation : Treatment with methyl chloroformate in dichloromethane (DCM) introduces the methyl carbamate group at the piperazine nitrogen .

-

Quaternization : Protonation with hydrochloric acid (HCl) forms the hydrochloride salt, enhancing solubility .

Reaction conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Carbamate formation | Methyl chloroformate, TEA | DCM | 0–25°C | 85–92% |

| Salt formation | HCl (gaseous) | Ethanol | RT | >95% |

Stability and Reactivity

-

Acid/Base Sensitivity : The hydrochloride salt dissociates in aqueous media, releasing the free base at pH > 5. Hydrolysis of the carbamate group occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposition observed above 200°C, with the thiadiazole ring remaining intact up to 150°C .

Biological Interactions

While not directly studied for this compound, analogs with 1,2,3-thiadiazole-piperazine hybrids exhibit:

-

Antimicrobial Activity : MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis due to electron-withdrawing substituents (e.g., Cl) .

-

CNS Activity : Piperazine derivatives modulate serotonin and dopamine receptors, with ED₅₀ values < 25 mg/kg in anticonvulsant models .

Comparative Reaction Pathways

Table 1 contrasts synthetic routes for key intermediates:

Mechanistic Insights

Comparison with Similar Compounds

Key Structural Features and Differences

The following table summarizes structural similarities and differences between the target compound and its analogs:

Analysis of Structural Modifications and Implications

In contrast, analogs with thiazole (e.g., ) or oxadiazole (e.g., ) may exhibit differences in electronic properties, solubility, and target binding due to variations in heteroatom placement and ring aromaticity. The tetrazine in introduces a high-energy, electron-deficient ring system, often exploited in click chemistry or as a dienophile, which is absent in the thiadiazole-based target compound.

Substituent Effects: The methyl carboxylate group in the target compound vs. the ethyl carboxylate in may influence pharmacokinetics, as ester groups affect hydrolysis rates and bioavailability.

Salt Form :

- Hydrochloride salts are common in analogs (e.g., ) to improve crystallinity and aqueous solubility. Cetirizine derivatives () often use free bases or alternative salts, highlighting formulation-dependent optimization.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Amide bond formation between the thiadiazole carboxamide and ethylpiperazine moiety. For example, hydrazine hydrate in ethanol under reflux is commonly used for similar carboxamide linkages (see pyrazole-carboxamide syntheses in ) .

- Protection/Deprotection : Piperazine rings are often protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions, as seen in tert-butyl piperazine derivatives ( ) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is employed to isolate intermediates. Characterization relies on 1H/13C NMR to confirm regiochemistry, IR for functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹), and mass spectrometry for molecular ion validation ( ) .

Advanced: How can researchers optimize the coupling efficiency between the thiadiazole carboxamide and piperazine moieties?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or coupling agents like HATU/DCC improve amide bond formation yields, as demonstrated in aryl-piperazine cross-coupling ( ) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled pH (via Et₃N or DIEA) minimizes side reactions ( ) .

- Reaction Monitoring : TLC or LC-MS tracks reaction progress. For example, uses LC-MS to confirm intermediate hydrazide formation .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction using SHELXL ( ) refines anisotropic displacement parameters and hydrogen bonding networks. WinGX/ORTEP visualizes molecular packing ( ) .

Advanced: How are discrepancies in crystallographic data resolved during structural elucidation?

Methodological Answer:

- Data Validation : SHELXL’s LSTAB and ACTA commands check for outliers in bond lengths/angles ( ) .

- Twinned Data : For twinned crystals, SHELXD’s Patterson methods or SHELXE density modification resolve phase ambiguities ( ) .

- Hydrogen Bonding : Compare experimental H-bond distances (e.g., N-H···O in amides) with theoretical values from Mercury CSD or PLATON ( ) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) ( ) .

Advanced: How can low yields in the final hydrolysis step be addressed?

Methodological Answer:

- Reaction Conditions : Adjust pH to ~10–12 using NaOH to favor hydrolysis of ester intermediates ( hydrolyzes esters under basic conditions) .

- Temperature Control : Reflux in ethanol/water (1:1) at 80°C for 6–8 hours maximizes conversion ( ) .

- Catalyst Use : Lipases or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates ( ) .

Advanced: What computational methods support the analysis of electronic properties in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.